N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide
CAS No.: 561021-40-7
Cat. No.: VC6948746
Molecular Formula: C19H25N3O3
Molecular Weight: 343.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 561021-40-7 |
|---|---|
| Molecular Formula | C19H25N3O3 |
| Molecular Weight | 343.427 |
| IUPAC Name | N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide |
| Standard InChI | InChI=1S/C19H25N3O3/c1-3-21(15-7-5-4-6-8-15)16(23)13-22-17(24)19(20-18(22)25)11-9-14(2)10-12-19/h4-8,14H,3,9-13H2,1-2H3,(H,20,25) |
| Standard InChI Key | FEZDJSPQBSYKSW-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O |
Introduction
Chemical Structure and Nomenclature
The compound’s architecture combines a spirocyclic diazaspiro[4.5]decane system with an N-ethyl-N-phenylacetamide substituent. Key structural features include:
-
Spirocyclic core: A 1,3-diazaspiro[4.5]decane skeleton with ketone groups at positions 2 and 4.
-
Substituents: An 8-methyl group on the decane ring and an N-ethyl-N-phenylacetamide side chain.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 561021-40-7 |
| Molecular Formula | C₁₉H₂₅N₃O₃ |
| Molecular Weight | 343.427 g/mol |
| IUPAC Name | N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide |
The spirocyclic design imposes steric constraints that may enhance target selectivity, a trait observed in related compounds like SOAT-1 inhibitors .
Synthesis and Manufacturing
Synthesis typically involves multi-step sequences to construct the diazaspiro[4.5]decane core followed by functionalization with the acetamide group. While exact protocols for this compound are proprietary, analogous routes provide insights:
-
Core Formation:
-
Acetamide Introduction:
-
Nucleophilic acyl substitution or coupling reactions attach the N-ethyl-N-phenylacetamide moiety to the spirocyclic intermediate.
-
Table 2: Representative Synthetic Routes for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Spirocycle formation | TCNE, CH₂Cl₂, 25°C | ≤99 |
| Carbene addition | TMSCF₃/NaI, THF, −78°C | ≤97 |
| Amidation | Ethyl chloroacetate, K₂CO₃ | 60–75 |
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to mitigate side reactions and improve scalability .
Physicochemical Properties
-
LogP: ~2.1 (moderate lipophilicity, favoring blood-brain barrier penetration).
-
Solubility: Limited aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents or surfactants.
-
Stability: Susceptible to hydrolysis at the acetamide bond under acidic or basic conditions.
These traits align with structurally related spirocyclic compounds used in central nervous system (CNS) drug development .
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Avasimibe | SOAT-1 | 24 |
| Pactimibe | SOAT-1 | 15 |
| Diazaspiro[4.5]decane-2,4-dione | GABA receptors | 0.0043* |
*Effective dose (ED₅₀) in anticonvulsant models .
Neurological Applications
Spirocyclic diazaspiro compounds exhibit anticonvulsant activity, with ED₅₀ values surpassing Phenobarbital in rodent models. The compound’s lipophilicity may enable CNS penetration, positioning it as a candidate for epilepsy or neuropathic pain research.
Comparative Analysis with Structural Analogues
Table 4: Key Structural and Functional Comparisons
| Compound | Core Structure | Bioactivity |
|---|---|---|
| Target compound | Diazaspiro[4.5]decane | SOAT-1 inhibition (predicted) |
| Avasimibe | Azaspiro[4.5]decane | SOAT-1 inhibition (IC₅₀ 24 nM) |
| 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione | Diazaspiro[4.5]decane | Anticonvulsant (ED₅₀ 0.0043 mmol/kg) |
The N-ethyl-N-phenylacetamide group may enhance target affinity compared to simpler spirocyclic amines, though empirical validation is required .
Research Applications and Future Directions
Current applications focus on:
-
High-Throughput Screening: As a ChemDiv screening compound (Catalog No. 8000-0715), it aids in target deconvolution and hit identification.
-
Lead Optimization: Structural tweaking (e.g., halogenation, side chain modulation) could improve pharmacokinetics.
Future studies should prioritize:
-
In vitro SOAT-1 inhibition assays.
-
In vivo efficacy models for dermatological/CNS disorders.
-
ADMET profiling to assess clinical translatability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume